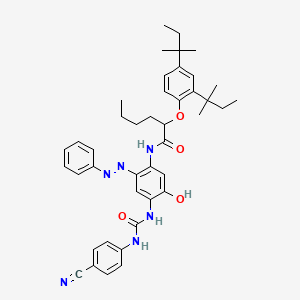
2,6-Difluorophenyl 4-heptylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluorophenyl 4-heptylcyclohexane-1-carboxylate is an organic compound with the molecular formula C20H28F2O2 It is characterized by the presence of a difluorophenyl group attached to a heptylcyclohexane carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluorophenyl 4-heptylcyclohexane-1-carboxylate typically involves the esterification of 2,6-difluorophenol with 4-heptylcyclohexane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Solvent recovery and purification steps are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluorophenyl 4-heptylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2,6-Difluorophenyl 4-heptylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluorophenyl 4-heptylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the heptylcyclohexane moiety provides structural stability. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors .
Comparison with Similar Compounds
- 2,3-Difluorophenyl 4-heptylcyclohexane-1-carboxylate
- 2,4-Difluorophenyl 4-heptylcyclohexane-1-carboxylate
- 2,6-Difluorophenyl 4-octylcyclohexane-1-carboxylate
Comparison: 2,6-Difluorophenyl 4-heptylcyclohexane-1-carboxylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. The heptyl chain length also plays a role in its solubility and interaction with biological membranes .
Properties
CAS No. |
92263-40-6 |
|---|---|
Molecular Formula |
C20H28F2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2,6-difluorophenyl) 4-heptylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H28F2O2/c1-2-3-4-5-6-8-15-11-13-16(14-12-15)20(23)24-19-17(21)9-7-10-18(19)22/h7,9-10,15-16H,2-6,8,11-14H2,1H3 |
InChI Key |
BQLQDXPYLHONTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C(=O)OC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




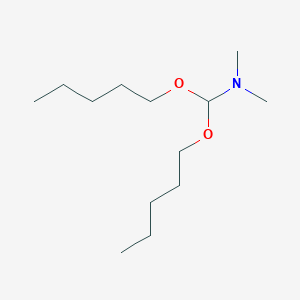
![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
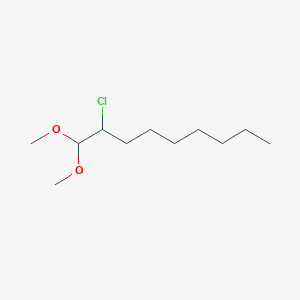
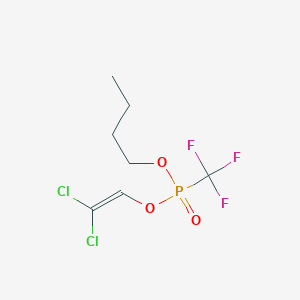

![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14371663.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14371669.png)
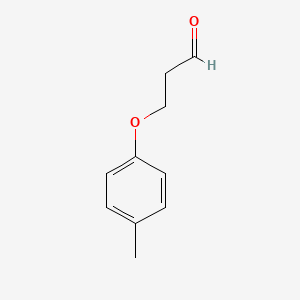
![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)

